Octreotide
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Overview
Description
Octreotide is a synthetic octapeptide that mimics the natural hormone somatostatin. It is a potent inhibitor of growth hormone, glucagon, and insulin. This compound is primarily used in the treatment of acromegaly, carcinoid tumors, and vasoactive intestinal peptide-secreting tumors. It was first synthesized in 1979 by chemist Wilfried Bauer and has since become a crucial therapeutic agent in endocrinology and oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octreotide can be synthesized using both liquid-phase and solid-phase peptide synthesis methods. The liquid-phase synthesis involves the 4+2+2 strategy, where the peptide is assembled from smaller fragments. The process includes deblocking, coupling, and cyclization steps. For example, the hydrochloride of dipeptide HCys (Acm)ThrOl is obtained by deblocking BocCys (Asm)ThrOl with 12% hydrogen chloride solution in dioxane at 10°C .
Industrial Production Methods: Industrial production of this compound often employs solid-phase peptide synthesis due to its scalability and efficiency. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by cleavage and purification steps. The final product is obtained through oxidative cyclization to form the disulfide bridge .
Chemical Reactions Analysis
Types of Reactions: Octreotide undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bridges.
Reduction: Cleavage of disulfide bridges.
Substitution: Functionalization of the peptide scaffold.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Multicomponent reactions involving aldehydes, amines, and isocyanides.
Major Products:
Oxidation: Cyclic this compound with disulfide bridges.
Reduction: Linear this compound without disulfide bridges.
Substitution: Functionalized this compound derivatives with improved pharmacokinetic properties.
Scientific Research Applications
Octreotide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and functionalization.
Biology: Investigated for its role in regulating hormone secretion and cell signaling pathways.
Medicine: Widely used in the treatment of acromegaly, carcinoid tumors, and vasoactive intestinal peptide-secreting tumors. .
Industry: Employed in the development of long-acting formulations and drug delivery systems.
Mechanism of Action
Octreotide exerts its effects by binding to somatostatin receptors, predominantly SSTR2 and SSTR5. This binding inhibits the secretion of growth hormone, glucagon, and insulin. The compound mimics the natural hormone somatostatin but is more potent and has a longer half-life. The inhibition of hormone secretion is achieved through the activation of G-protein-coupled receptors, leading to the suppression of adenylate cyclase activity and reduction of cyclic adenosine monophosphate levels .
Comparison with Similar Compounds
Lanreotide: Another somatostatin analog used in the treatment of acromegaly and neuroendocrine tumors.
Pasireotide: A somatostatin analog with a broader receptor binding profile, used for Cushing’s disease and acromegaly.
Vapreotide: A somatostatin analog used for the treatment of esophageal variceal bleeding
Uniqueness of Octreotide: this compound is unique due to its high potency, longer half-life, and selective receptor binding profile. It is more effective than natural somatostatin in inhibiting hormone secretion and has better pharmacokinetic properties. Additionally, this compound’s ability to be conjugated with various molecules for targeted drug delivery and imaging makes it a versatile compound in both therapeutic and diagnostic applications .
Properties
Octreotide binds to somatostatin receptors coupled to phospholipase C through G proteins and leads to smooth muscle contraction in the blood vessels. Downstream effects that stimulate phospholipase C, the production of 1, 4,5-inositol triphosphate, and action on the L-type calcium channels lead to the inhibition of growth hormone, treating the various growth-hormone and metabolic effects of acromegaly. Octreotide's suppression of luteinizing hormone (LH), reduction in splanchnic blood flow, and inhibition of serotonin, gastrin, vasoactive intestinal peptide, secretin, motilin, and pancreatic polypeptide provide relief for the gastrointestinal and flushing symptoms of carcinoid and/or VIPoma tumors. | |
CAS No. |
79517-01-4 |
Molecular Formula |
C53H74N10O14S2 |
Molecular Weight |
1139.3 g/mol |
IUPAC Name |
acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C49H66N10O10S2.2C2H4O2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;2*1-2(3)4/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);2*1H3,(H,3,4)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;;/m1../s1 |
InChI Key |
QWFYIFWTVZFPRY-LODIGNQBSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CO)[C@@H](C)O)O.CC(=O)O.CC(=O)O |
SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O.CC(=O)O |
melting_point |
153-156 |
79517-01-4 | |
physical_description |
Liquid |
Pictograms |
Irritant |
Related CAS |
83150-76-9 (Parent) |
sequence |
FCFWKTCT |
solubility |
1.22e-02 g/L |
Synonyms |
Compound 201 995 Compound 201-995 Compound 201995 Octreotide Octreotide Acetate Octreotide Acetate Salt SAN 201 995 SAN 201-995 SAN 201995 Sandostatin Sandostatine Sandoz 201 995 Sandoz 201-995 Sandoz 201995 SM 201 995 SM 201-995 SM 201995 SMS 201 995 SMS 201-995 SMS 201995 |
Origin of Product |
United States |
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